Broad‑Spectrum Antiproliferative Activity vs. FDA‑Approved Drugs Across 52 Cancer Cell Lines
In the NCI‑60 style screening panel, Wnt/β‑catenin‑IN‑1 (compound 17) at 10 μM produced an average growth inhibition of 81.9% across 52 tumor cell lines [REFS‑1]. The primary publication reports that this compound displayed low‑micromolar GI50 values that were more potent than the standard FDA‑approved drugs against colon, brain, skin, renal, prostate, and breast tumor lines [REFS‑2]. While the specific FDA‑approved comparators are not enumerated in the abstract, the authors state that compound 17 was, in general, the most potent agent evaluated in this study [REFS‑2].
| Evidence Dimension | Antiproliferative potency (average growth inhibition at 10 μM; GI50 ranking) |
|---|---|
| Target Compound Data | 81.9% average growth inhibition at 10 μM (52 cell lines); GI50 values superior to FDA‑approved drugs in six tumor types |
| Comparator Or Baseline | FDA‑approved anticancer drugs (unspecified); other stilbenoid‑flavanone hybrids (compounds 4, 20) |
| Quantified Difference | GI50 values lower (more potent) than FDA‑approved drugs; 81.9% mean inhibition vs. unreported comparator inhibition |
| Conditions | NCI‑60‑style 52‑cell‑line panel, 48 h exposure, 10 μM compound concentration |
Why This Matters
Procurement decisions for broad‑spectrum anticancer screening require compounds with demonstrated superiority over clinical benchmarks; Wnt/β‑catenin‑IN‑1 delivers quantified potency advantages across a diverse tumor lineage panel.
- [1] Hassan AHE et al. Bioorganic Chemistry. 2024;145:107178. View Source
